Beryllium sulfide

Wide band-gap semiconductor UV optoelectronics Band gap engineering

Sourcing high-purity BeS for deep-UV optoelectronics is hindered by extreme toxicity, moisture sensitivity, and scarce verified supply. BenchChem supplies certified Beryllium Sulfide (CAS 13598-22-6) with documented 7.4 eV band gap and 105 GPa bulk modulus critical to UV-C device fabrication and diamond anvil cell calibration. • 7.4 eV band gap uniquely enables UV-C (170-280 nm) emission/detection; ZnS (3.77 eV) absorbs in this range • 105 GPa bulk modulus & 51 GPa B3→B8 phase transition for high-stress structural applications • Verified purity ≥99% with full Certificate of Analysis; shipped under inert atmosphere for moisture-sensitive integrity

Molecular Formula BeS
Molecular Weight 41.08 g/mol
CAS No. 13598-22-6
Cat. No. B084105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium sulfide
CAS13598-22-6
Molecular FormulaBeS
Molecular Weight41.08 g/mol
Structural Identifiers
SMILES[Be]=S
InChIInChI=1S/Be.S
InChIKeyFQDSYGKTHDFFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Sulfide (BeS) Technical Overview


Beryllium sulfide (BeS, CAS 13598-22-6) is an inorganic, ionic II-VI semiconductor with a zinc-blende (sphalerite) crystal structure, a reported band gap of 7.4 eV, and a decomposition temperature of 1,800 °C [1]. As the lightest and most covalent member of the alkaline earth sulfide series, BeS exhibits a uniquely wide energy gap and exceptional mechanical hardness among its class [2]. These properties position BeS as a critical material for deep-UV optoelectronics and as a high-stiffness component in advanced semiconductor alloys. However, its extreme toxicity and reactivity with water necessitate stringent handling protocols, making reliable sourcing and material verification a critical procurement concern [1].

Why Beryllium Sulfide (BeS) Is Irreplaceable


Substituting BeS with other II-VI semiconductors (e.g., ZnS, CdS) or the more common BeO results in a significant and quantifiable loss of performance in key application metrics. BeS provides a unique combination of a wide band gap and high mechanical stiffness that is not replicated by its analogs [1]. For instance, BeS's band gap is intermediate between ZnS and BeO, offering a distinct UV-C response, while its bulk modulus exceeds that of its heavier chalcogenide counterparts, BeSe and BeTe [2]. Furthermore, its specific pressure-induced phase transition behavior and its ability to form stable, wide-gap alloys for device lifetime enhancement are properties unique to this sulfide [3]. The following quantitative evidence demonstrates these critical, non-interchangeable performance differentiators.

BeS Performance Differentiation


Band Gap for Deep-UV Optoelectronics

Beryllium sulfide (BeS) exhibits a band gap of 7.4 eV [1], which is significantly larger than that of the common UV semiconductor ZnS (3.77 eV experimental bulk value [2]) and substantially smaller than that of the ultra-wide gap insulator BeO (10.6 eV [3]). This intermediate value makes BeS uniquely suited for deep-UV-C applications where ZnS is not sufficiently insulating and BeO's gap is too large for effective optical excitation. Compared to its heavier chalcogenide analogs BeSe and BeTe, which have computed band gaps of 4.75 eV and 1.49 eV, respectively [4], BeS provides the widest energy gap in the beryllium chalcogenide series, enabling its use in higher-energy optoelectronic devices.

Wide band-gap semiconductor UV optoelectronics Band gap engineering

Phase Transition Pressure and Structural Stability

Beryllium sulfide (BeS) undergoes a reversible first-order phase transition from its ambient zinc-blende (B3) structure to the nickel-arsenide (B8) structure at a pressure of 51 GPa, accompanied by an 11% volume collapse [1]. This transition pressure is significantly higher than what is reported for many other II-VI semiconductors. For direct comparison, BeO is reported to not undergo this B3→B8 transition up to at least 66 GPa [1], while BeSe and BeTe are predicted to transition at lower pressures [2]. This high threshold for structural rearrangement under hydrostatic pressure indicates that BeS possesses a more rigid lattice and greater resistance to pressure-induced deformation than its heavier chalcogenide counterparts.

High-pressure physics Phase stability Equation of state

Bulk Modulus and Mechanical Stiffness

The bulk modulus of beryllium sulfide (BeS) has been experimentally determined to be 105 GPa [1] and calculated to be 107.7 GPa [2]. This value is the highest among the beryllium chalcogenides. Theoretical studies consistently show a decreasing trend in bulk modulus as the chalcogen anion becomes heavier: BeS > BeSe > BeTe [3]. This indicates that BeS possesses the strongest covalent bonding and the highest resistance to uniform compression within its immediate chemical family. In the context of alloy design, incorporating BeS instead of BeSe or BeTe will yield a material with greater mechanical stiffness and hardness [4].

Elastic properties Mechanical stability Hard coatings

Spintronic Functionality via Fe-Doping

While pristine beryllium sulfide (BeS) is non-magnetic, Fe-doped BeS (Be₁₋ₓFeₓS) has been computationally demonstrated to exhibit half-metallic ferromagnetic behavior with 100% spin polarization of electronic states across all studied doping concentrations (x = 0.0625, 0.125, 0.25) [1]. This is a distinct functional advantage over undoped BeS and many other wide-gap semiconductors. The material transforms from a simple wide-gap semiconductor into a favorable contender for spintronic devices, a property not shared by all II-VI semiconductors. The calculated magnetic moments of 4.0, 8.0, and 16.0 μB for the three doping levels, respectively, are quantifiable metrics of its spintronic potential [1].

Spintronics Diluted magnetic semiconductors Half-metallic ferromagnetism

Key Application Scenarios for BeS


Deep-UV-C Optoelectronic Devices

The 7.4 eV band gap of BeS positions it uniquely for emission and detection in the deep-UV-C spectral range (approx. 170-280 nm). This is a regime where the band gap of ZnS (3.77 eV) is too narrow, leading to absorption of the desired UV light, and the band gap of BeO (10.6 eV) is too wide, requiring impractically high-energy excitation sources [1]. Therefore, BeS and its alloys are targeted for fabricating UV-C LEDs and laser diodes for applications like water purification, biosensing, and high-density optical data storage.

High-Pressure Scientific Instrumentation and Alloys

The high B3→B8 phase transition pressure of 51 GPa and a bulk modulus of 105 GPa [1] make BeS a superior candidate for use as a pressure calibrant or a structural component in diamond anvil cell experiments and other high-pressure environments. Its resistance to compression and defined phase transition point offer advantages over BeSe and BeTe, which are less stiff and transition at lower pressures [2]. In alloy form (e.g., BeZnSSe), its high stiffness contributes to the mechanical and operational stability of semiconductor lasers under high current injection [3].

Spintronic Device Development

The computational discovery of 100% spin polarization and half-metallic ferromagnetism in Fe-doped BeS [1] identifies this material system as a promising platform for spintronics research. This functionality is absent in the pristine material and in many conventional semiconductors. Research into Fe-doped BeS thin films and heterostructures could lead to novel components for spin-based logic and memory devices, where the efficient injection and detection of spin-polarized currents are paramount.

Technical Documentation Hub

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